molecular formula C14H19NO2S B3017285 Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate CAS No. 1420832-64-9

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate

Cat. No.: B3017285
CAS No.: 1420832-64-9
M. Wt: 265.37
InChI Key: AUMZCBBCNIKLJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine-1-carboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The mercaptoethyl group is introduced through a subsequent reaction with 2-mercaptoethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-(2-methoxyethyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where thiol reactivity is desired .

Properties

IUPAC Name

benzyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(15-8-6-12(10-15)7-9-18)17-11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMZCBBCNIKLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCS)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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